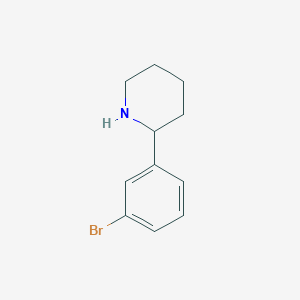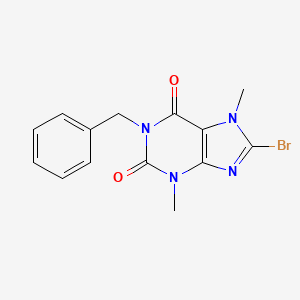
1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C14H13BrN4O2 and its molecular weight is 349.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
- Thietanyl Protection in Synthesis : A study by Khaliullin & Shabalina (2020) explored the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. This approach overcomes challenges in synthesizing 1-benzyl-3,7-dihydro-1H-purine-2,6-diones by preventing simultaneous debenzylation at both N1 and N7 positions. The method was noted for its mild conditions and simple execution, offering a new route for synthesizing these compounds (Khaliullin & Shabalina, 2020).
Computational Chemistry and Spectroscopy Studies
- Investigation of Anticancer Properties : Sayın & Üngördü (2018) performed computational investigations on compounds including 3,7-dimethylpurine-2,6-dione and their metal complexes. This study focused on their geometric parameters, IR spectrum, and NMR spectrum, evaluating their potential anticancer activity. The research indicated that these complexes might possess higher anticancer activity than some existing treatments (Sayın & Üngördü, 2018).
Electrochemistry
- Anodic Decomposition Pathways Study : Arias, Brillas, and Costa (1990) investigated the electrochemical oxidation of compounds including 4-bromo-2,6-dimethylaniline, examining their oxidation processes in various conditions. This study offers insights into the electrochemical behaviors of similar compounds, which could be pertinent for understanding 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione (Arias, Brillas, & Costa, 1990).
Applications in Receptor Affinity and Pharmacology
- Receptor Affinity and Pharmacological Evaluation : A study by Chłoń-Rzepa et al. (2013) investigated arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing their potential in psychotropic activity. This research could be significant for understanding the biological interactions of this compound in similar contexts (Chłoń-Rzepa et al., 2013).
Inhibition Studies
- Inhibition Performances for Mild Steel Protection : Chafiq et al. (2020) explored the use of compounds including 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione for mild steel corrosion inhibition in acidic solutions. This study's relevance lies in its demonstration of the effectiveness of such compounds in corrosion inhibition, which might extend to this compound (Chafiq et al., 2020).
Propriétés
IUPAC Name |
1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-17-10-11(16-13(17)15)18(2)14(21)19(12(10)20)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIOYEORQHPSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331830 |
Source


|
| Record name | 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331675-25-3 |
Source


|
| Record name | 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

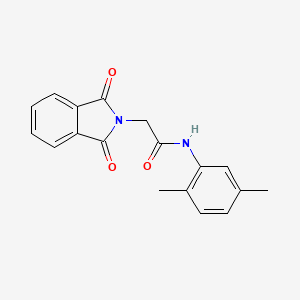
![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)
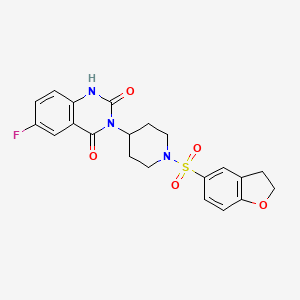


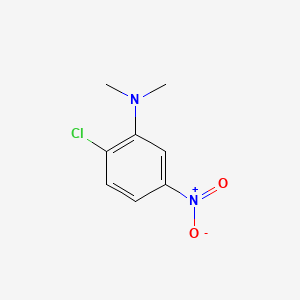
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)


![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
